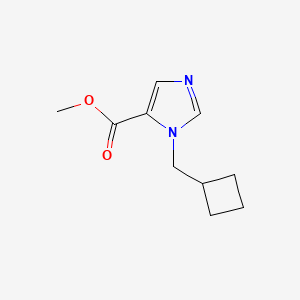

Methyl 1-(cyclobutylmethyl)-1H-imidazole-5-carboxylate

CAS No.:

Cat. No.: VC13695780

Molecular Formula: C10H14N2O2

Molecular Weight: 194.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H14N2O2 |

|---|---|

| Molecular Weight | 194.23 g/mol |

| IUPAC Name | methyl 3-(cyclobutylmethyl)imidazole-4-carboxylate |

| Standard InChI | InChI=1S/C10H14N2O2/c1-14-10(13)9-5-11-7-12(9)6-8-3-2-4-8/h5,7-8H,2-4,6H2,1H3 |

| Standard InChI Key | SDYZXLQIQDOTQA-UHFFFAOYSA-N |

| SMILES | COC(=O)C1=CN=CN1CC2CCC2 |

| Canonical SMILES | COC(=O)C1=CN=CN1CC2CCC2 |

Introduction

Chemical Structure and Identification

The compound’s structure features a five-membered imidazole ring with nitrogen atoms at positions 1 and 3. The 1-position is substituted with a cyclobutylmethyl group, while the 5-position bears a methyl ester moiety. Key identifiers include:

| Property | Value |

|---|---|

| IUPAC Name | Methyl 3-(cyclobutylmethyl)imidazole-4-carboxylate |

| InChI | 1S/C10H14N2O2/c1-14-10(13)9-5-11-7-12(9)6-8-3-2-4-8/h5,7-8H,2-4,6H2,1H3 |

| InChIKey | SDYZXL |

| SMILES | COC(=O)C1=CN=C(N(C2CC2)C)C=N1 |

The cyclobutylmethyl group introduces steric bulk, while the methyl ester facilitates further functionalization .

Synthesis and Preparation

The synthesis typically involves multi-step organic reactions, though specific protocols vary. Key methods include:

Stepwise Synthesis Pathways

-

Imidazole Core Formation:

-

A common approach starts with alkylation or acylation of an imidazole intermediate. For example, cyclobutylmethyl bromide may react with a 1H-imidazole derivative under basic conditions.

-

Alternative methods employ sodium dithionite (Na₂S₂O₄) in dimethyl sulfoxide (DMSO) for heterocyclization, as seen in related benzimidazole syntheses .

-

-

Esterification:

-

Purification:

Example Reaction Scheme

| Step | Reagents/Conditions | Product |

|---|---|---|

| 1 | Cyclobutylmethyl bromide, K₂CO₃ | 1-(Cyclobutylmethyl)-1H-imidazole |

| 2 | Methyl chloroformate, NaH | Methyl 1-(cyclobutylmethyl)-1H-imidazole-5-carboxylate |

Physical and Chemical Properties

The compound’s physical characteristics are critical for handling and application:

| Property | Value |

|---|---|

| Appearance | Colorless to off-white solid |

| Purity | ≥97% (HPLC) |

| Storage | 2–8°C, protected from moisture and light |

| Solubility | Soluble in polar aprotic solvents (e.g., DMSO, acetonitrile) |

Spectral Data

-

¹H NMR: Peaks corresponding to cyclobutyl protons (~1.5–2.0 ppm), imidazole NH (~7.5–8.5 ppm), and methyl ester (~3.8 ppm) .

Medicinal Chemistry Applications

Imidazole derivatives are renowned for their pharmacological activity, though direct data on this compound is limited. Structural analogs suggest potential in:

Targeted Biological Activities

Structure-Activity Relationship (SAR)

The cyclobutylmethyl group may enhance lipophilicity, improving membrane permeability, while the methyl ester enables prodrug activation .

Catalytic Applications

The imidazole ring can act as a ligand in metal-catalyzed reactions, with the cyclobutylmethyl group modulating steric and electronic effects:

The methyl ester may also participate in transesterification or decarboxylation under specific conditions .

Decomposition products include carbon monoxide and nitrogen oxides, necessitating proper ventilation .

| Supplier | CAS | Purity | Pack Size | Storage |

|---|---|---|---|---|

| Vulcan Chem | 2112655-30-6 | ≥97% | 1 g | 2–8°C |

| MolCore | 2112655-30-6 | 97% | Custom | Ambient |

| MSE Supplies | 2112655-30-6 | 99.94% | 1 g | 2–8°C |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume